Chromotropic acid disodium salt
CAS No.: 388633-48-5
Cat. No.: VC20744854
Molecular Formula: C10H6Na2O8S2
Molecular Weight: 364.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 388633-48-5 |
|---|---|
| Molecular Formula | C10H6Na2O8S2 |
| Molecular Weight | 364.3 g/mol |
| IUPAC Name | disodium;4,5-dihydroxynaphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
| Standard InChI Key | AFGPCIMUGMJQPD-UHFFFAOYSA-L |
| SMILES | C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identification and Structure
Chemical Identity
Chromotropic acid disodium salt is formally categorized and identified through several standardized descriptors as presented in the following table:
| Property | Information |
|---|---|
| Common Name | Chromotropic acid disodium salt |
| Systematic Chemical Names | 1,8-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt; 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt |
| CAS Number (Dihydrate) | 5808-22-0 |
| CAS Number (Anhydrous) | 129-96-4 |
| Molecular Formula (Dihydrate) | C₁₀H₆Na₂O₈S₂·2H₂O |
| Molecular Formula (Anhydrous) | C₁₀H₆Na₂O₈S₂ |
| Molecular Weight (Dihydrate) | 400.29 g/mol |
| Molecular Weight (Anhydrous) | 344.28 g/mol |
| Harmonized System Code | 2908.9990 |
The molecular structure consists of a naphthalene core substituted with two hydroxyl groups and two sulfonate groups neutralized by sodium ions .
Alternative Nomenclature
Physical and Chemical Properties
Physical Characteristics
The physical properties of chromotropic acid disodium salt dihydrate represent important parameters for its identification, quality assessment, and practical application:
| Property | Description |
|---|---|
| Physical State at 20°C | Solid |
| Appearance | Grayish white to grayish brown powder |
| Odor | Odorless |
| Melting Point | >300°C |
| Solubility in Water | Readily soluble |
| Commercial Purity | Minimum 98% (typically 98.5%) |
| Water Content (Dihydrate) | 8.5 - 9.5% |
| Shelf Life | 60 Months under proper storage conditions |
The compound typically presents as a fine powder with coloration ranging from light grey to brown, depending on purity and manufacturing parameters .
Chemical Reactivity
Chromotropic acid disodium salt exhibits characteristic chemical reactivity that forms the basis for its analytical applications:
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Forms a distinctive purple complex with formaldehyde in the presence of concentrated sulfuric acid
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Reacts with various metal ions to form colored complexes suitable for spectrophotometric determination
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Demonstrates stability in aqueous solution but sensitivity to strong oxidizing agents
-
Maintains chemical integrity under normal laboratory conditions when properly stored
Analytical Applications
Formaldehyde Detection and Determination
The most prominent application of chromotropic acid disodium salt involves the detection and quantification of formaldehyde through a characteristic colorimetric reaction. The compound reacts with formaldehyde in strongly acidic conditions (typically concentrated sulfuric acid) to produce a purple-colored complex that can be visually observed or measured spectrophotometrically .
The reaction mechanism involves:
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Sample preparation and potential oxidation of methanol (if present) to formaldehyde
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Reaction between formaldehyde and chromotropic acid in acidic media
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Formation of a purple chromophore with maximum absorption in the visible spectrum
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Visual or instrumental measurement of color intensity proportional to formaldehyde concentration
While widely utilized, comparative studies have demonstrated that alternative methods such as acetylacetone-based procedures may offer superior efficiency in certain clinical laboratory settings for formaldehyde screening .
Metal Ion Analysis
Chromotropic acid disodium salt serves as an effective reagent for the spectrophotometric determination of several metal ions including:
The compound forms specific colored complexes with these metals, enabling their detection and quantification through established spectrophotometric protocols.
Expanded Analytical Utility
Beyond its primary applications, chromotropic acid disodium salt demonstrates analytical utility in multiple additional contexts:
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Determination of inorganic ions including chlorate, nitrate, and nitrite
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Analysis of methylene dioxy compounds via thin-layer chromatography (TLC)
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Quantification of ethylene glycol in biomaterials
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General biochemical research applications and organic synthesis procedures
Detection Methodologies
Methanol and Formaldehyde Screening Protocol
A representative protocol for methanol and formaldehyde detection utilizing chromotropic acid includes the following procedural elements:
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Specimen preparation in duplicate (blood, urine, tissue homogenate, or other biological materials)
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Oxidation of methanol in one set to formaldehyde using potassium permanganate in phosphoric acid solution
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Addition of chromotropic acid reagent followed by concentrated sulfuric acid
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Observation of purple coloration indicating a positive result for formaldehyde or oxidized methanol
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Comparison against prepared standards (typically 20 mg/dL and 50 mg/dL methanol standards)
The methodology employs reagents including:
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Trichloroacetic acid (20% w/v)
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Potassium permanganate solution
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Sodium bisulfite
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Chromotropic acid reagent
Analytical Performance Characteristics
The chromotropic acid method demonstrates specific performance characteristics relevant to its analytical applications:
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Sensitivity sufficient for clinical and forensic applications
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Specificity that may be affected by certain interfering substances
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Reproducibility dependent on standardized protocol execution
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Visual detection limits in the low mg/dL range for formaldehyde
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Enhanced sensitivity when coupled with spectrophotometric measurement
Interference Considerations
When implementing chromotropic acid-based analytical protocols, several potential interfering substances warrant consideration:
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Other aldehydes and ketones may produce similar colorimetric reactions
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Essential oils contain compounds that potentially interfere with the chromotropic acid reaction
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Polysorbates and certain surfactants may affect reaction kinetics or color development
-
Sample matrix effects can influence detection sensitivity and specificity
| Classification Element | Details |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 (Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Risk Codes | Xi (Irritant); 36/37/38 (Irritating to eyes, respiratory system and skin) |
| Safety Statements | 26-36 |
| WGK Germany | 3 |
The compound presents primary hazards related to respiratory, eye, and skin irritation requiring appropriate protective measures during handling .
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